molecular formula C18H17N3O3 B10988638 2-(4-hydroxyphthalazin-1-yl)-N-(4-methoxybenzyl)acetamide

2-(4-hydroxyphthalazin-1-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B10988638
M. Wt: 323.3 g/mol
InChI Key: ADMZMZGEFDQWCZ-UHFFFAOYSA-N
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Description

2-(4-hydroxyphthalazin-1-yl)-N-(4-methoxybenzyl)acetamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure includes a phthalazinone moiety and a methoxybenzyl group, which could contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-(4-methoxybenzyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the phthalazinone core: This could be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydroxy group: This step might involve selective hydroxylation reactions.

    Attachment of the methoxybenzyl group: This could be done through nucleophilic substitution reactions using methoxybenzyl halides.

    Acetylation: The final step might involve acetylation to introduce the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, sulfonates, or other leaving groups.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-hydroxyphthalazin-1-yl)-N-(4-methoxybenzyl)acetamide could have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-(4-methoxybenzyl)acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone derivatives: Compounds with similar core structures but different substituents.

    Benzylacetamides: Compounds with similar side chains but different core structures.

Uniqueness

The uniqueness of 2-(4-hydroxyphthalazin-1-yl)-N-(4-methoxybenzyl)acetamide lies in its specific combination of functional groups, which could confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C18H17N3O3/c1-24-13-8-6-12(7-9-13)11-19-17(22)10-16-14-4-2-3-5-15(14)18(23)21-20-16/h2-9H,10-11H2,1H3,(H,19,22)(H,21,23)

InChI Key

ADMZMZGEFDQWCZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=NNC(=O)C3=CC=CC=C32

Origin of Product

United States

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